molecular formula C8H19NO B13450186 (2-Methoxyethyl)(3-methylbutan-2-yl)amine

(2-Methoxyethyl)(3-methylbutan-2-yl)amine

Cat. No.: B13450186
M. Wt: 145.24 g/mol
InChI Key: MQFGODBZPBVXNA-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(3-methylbutan-2-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound has a molecular formula of C8H19NO and a molecular weight of 145.24 g/mol . It is a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(3-methylbutan-2-yl)amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 3-methylbutan-2-amine with 2-methoxyethyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .

Scientific Research Applications

(2-Methoxyethyl)(3-methylbutan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(3-methylbutan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethyl)(3-methylbutan-2-yl)amine is unique due to its specific combination of alkyl groups and the presence of a methoxyethyl group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in specialized applications .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-methylbutan-2-amine

InChI

InChI=1S/C8H19NO/c1-7(2)8(3)9-5-6-10-4/h7-9H,5-6H2,1-4H3

InChI Key

MQFGODBZPBVXNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCOC

Origin of Product

United States

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